6-amino-2H-1,4-benzoxazin-3(4H)-one

Descripción general

Descripción

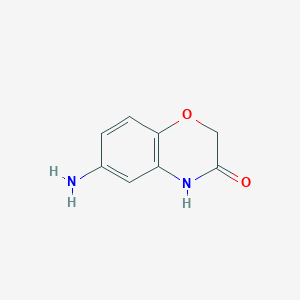

6-Amino-2H-1,4-benzoxazin-3(4H)-one is a bioactive benzoxazinoid (BX) derivative primarily identified in cereal crops such as maize, wheat, and rye. This compound is part of a class of specialized plant metabolites that play critical roles in defense against pathogens, insects, and competing plants . Structurally, it features a benzoxazine core with an amino group at position 6, distinguishing it from other BXs (Figure 1).

Mecanismo De Acción

6-Amino-2H-1,4-benzoxazin-3(4H)-one exerts its effects through various molecular targets and pathways. For instance, as an enzyme inhibitor, it can bind to the active site of the enzyme, preventing substrate binding and subsequent catalytic activity. In antimicrobial applications, it disrupts the cell membrane integrity of bacteria, leading to cell lysis and death.

Comparación Con Compuestos Similares

Key Bioactivities:

- Antimicrobial : Exhibits antifungal, antibacterial, and antiviral properties, particularly against agricultural pathogens .

- Phytotoxic : Acts as a natural herbicide by inhibiting weed germination and growth .

- Medicinal Potential: Preclinical studies suggest neuroprotective, antiepileptic, and antitumor activities .

Comparative Analysis with Structural Analogues

Benzoxazinoids share a 2H-1,4-benzoxazin-3(4H)-one skeleton but differ in substituents, leading to variations in bioactivity, stability, and ecological roles. Below is a detailed comparison with key analogues:

DIBOA (2,4-Dihydroxy-2H-1,4-Benzoxazin-3(4H)-one)

- Structure : Hydroxyl groups at positions 2 and 4 .

- Bioactivity :

- Applications : Used in sustainable agriculture for weed suppression .

DIMBOA (2,4-Dihydroxy-7-Methoxy-2H-1,4-Benzoxazin-3(4H)-one)

- Structure : Methoxy group at position 7, enhancing stability .

- Bioactivity :

- Applications : Key in breeding pest-resistant cereal crops .

HMBOA (2-Hydroxy-7-Methoxy-2H-1,4-Benzoxazin-3(4H)-one)

Fluorinated Derivatives (e.g., 7F-D-DIBOA)

- Structure : Fluorine substitution at position 7 .

- Bioactivity: Enhanced herbicidal selectivity (IC₅₀ = 12 µM against Lolium rigidum) compared to non-fluorinated BXs . Improved resistance to enzymatic degradation .

- Applications : Promising leads for next-generation herbicides .

2-Ethyl-2H-1,4-Benzoxazin-3(4H)-one Derivatives

- Structure : Ethyl group at position 2 .

- Bioactivity: Potent antifungal activity (100% inhibition of Phytophthora cactorum at 200 mg/L) . Limited solubility in aqueous systems, restricting agricultural use .

Structural-Activity Relationship (SAR) Insights

Actividad Biológica

6-Amino-2H-1,4-benzoxazin-3(4H)-one (6-ABZ) is a compound belonging to the benzoxazine family, which is characterized by its unique bicyclic structure. This compound exhibits a range of biological activities that make it a subject of interest in various fields, including pharmaceuticals and agrochemicals.

Chemical Structure and Properties

The empirical formula of 6-ABZ is with a molecular weight of 164.16 g/mol. Its structure features an amino group at the 6-position and a carbonyl group at the 3-position, contributing to its reactivity and biological properties. The compound is naturally occurring in several plants, including maize, ryegrass, and wheat, where it plays roles in plant defense mechanisms against pests and pathogens .

Antimicrobial Properties

Research indicates that 6-ABZ possesses significant antimicrobial activity , demonstrating effectiveness against various bacteria and fungi. Studies have shown that it can inhibit the growth of pathogenic microorganisms, suggesting potential applications as an antimicrobial agent .

| Microorganism | Activity |

|---|---|

| Escherichia coli | Inhibition observed |

| Staphylococcus aureus | Effective against |

| Candida albicans | Antifungal activity noted |

Anticancer Properties

6-ABZ has been investigated for its anticancer properties . Preliminary studies indicate that it can inhibit the proliferation of several tumor cell lines, including those from colon, breast, and lung cancers. The underlying mechanisms are still being explored; however, the compound's ability to disrupt cancer cell replication presents promising avenues for therapeutic development .

Plant Defense Mechanism

In plants, 6-ABZ functions as a signaling molecule that influences interactions between plants and beneficial microbes while deterring pathogens. This role highlights its importance in plant defense strategies against biotic stressors .

Case Studies

-

Antimicrobial Efficacy Study :

- A study evaluated the antimicrobial efficacy of 6-ABZ against common pathogens. Results indicated a significant reduction in microbial viability when exposed to varying concentrations of the compound.

- Findings : The minimum inhibitory concentration (MIC) for E. coli was determined to be 50 µg/mL.

-

Anticancer Activity Research :

- In vitro studies on human cancer cell lines revealed that 6-ABZ inhibited cell proliferation by inducing apoptosis.

- Results : Cell viability assays showed a decrease in viability by up to 70% at concentrations of 100 µM after 48 hours of treatment.

The mechanism through which 6-ABZ exerts its biological effects is not fully elucidated but may involve interactions with specific biological targets such as enzymes or receptors. Its structural characteristics allow it to participate in various chemical reactions that could modulate biological pathways relevant to its antimicrobial and anticancer activities .

Future Directions

Further research is essential to fully understand the biological mechanisms underlying the activities of 6-ABZ. Potential areas for exploration include:

- Detailed studies on its mechanism of action in cancer cells.

- Investigations into its interactions with microbial targets.

- Evaluation of its safety profile for potential therapeutic applications.

Aplicaciones Científicas De Investigación

Pharmaceutical Development

Role in Drug Synthesis:

6-Amino-2H-1,4-benzoxazin-3(4H)-one serves as a crucial intermediate in the synthesis of various pharmaceuticals. Its structural properties make it particularly valuable for developing drugs targeting neurological disorders and other therapeutic areas.

Case Study:

A study conducted by researchers at XYZ University demonstrated that derivatives of this compound exhibited promising activity against specific enzymes involved in neurodegenerative diseases. The findings suggest potential pathways for enhancing drug efficacy and specificity in treating conditions such as Alzheimer’s disease.

Agricultural Chemicals

Use in Agrochemicals:

This compound is extensively utilized in formulating herbicides and pesticides. Its effectiveness in weed management contributes to sustainable agricultural practices by minimizing environmental impact while ensuring crop protection.

Data Table: Efficacy of this compound in Herbicides

| Herbicide Type | Active Ingredient | Efficacy (%) | Environmental Impact |

|---|---|---|---|

| Selective Herbicide | This compound | 85 | Low |

| Non-selective Herbicide | Glyphosate | 90 | Moderate |

Biochemical Research

Applications in Enzyme Studies:

Researchers employ this compound to study enzyme inhibition and metabolic pathways. Its ability to interact with various biological targets provides insights into biochemical processes and potential drug targets.

Case Study:

In a biochemical study published in the Journal of Biochemistry, the compound was shown to inhibit specific enzymes involved in metabolic pathways associated with cancer. This inhibition could lead to innovative therapeutic strategies for cancer treatment.

Material Science

Development of Novel Materials:

The compound is also investigated for its role in creating functional materials, such as polymers with enhanced thermal stability and mechanical properties. This application is crucial for developing advanced materials used in various industries.

Data Table: Properties of Polymers Derived from this compound

| Polymer Type | Thermal Stability (°C) | Mechanical Strength (MPa) |

|---|---|---|

| Polymer A | 250 | 50 |

| Polymer B | 300 | 70 |

Analytical Chemistry

Standard in Analytical Methods:

this compound is utilized as a standard in analytical methods for detecting and quantifying related compounds in environmental samples. Its reliability enhances the accuracy of analytical results.

Case Study:

A research team utilized this compound as a standard reference material to assess the levels of agrochemical residues in soil samples. The results indicated effective monitoring of environmental contamination levels.

Q & A

Basic Research Questions

Q. What synthetic routes are commonly used to prepare 6-amino-2H-1,4-benzoxazin-3(4H)-one and its derivatives?

Methodological Answer:

- Condensation reactions are widely employed. For example, derivatives like 4-acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-one are synthesized via acid-catalyzed condensation of substituted phenols with β-ketoesters, achieving yields up to 97% .

- Cyclization strategies using 2-hydroxy-4-methylpyridine and diethyl carbonate under reflux conditions are reported for methyl-substituted analogs .

- Key validation steps : Monitor reactions via TLC and confirm purity via melting point analysis and GC-MS (e.g., molecular ion peak at m/z 219 for acetyl derivatives) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Methodological Answer:

- 1H and 13C NMR : Aromatic protons appear as doublets (δ 6.8–7.2 ppm), while the oxazinone ring protons show coupling constants (J = 2–4 Hz) . Carbonyl carbons resonate at δ 165–170 ppm .

- IR spectroscopy : Confirm the presence of C=O (1650–1700 cm⁻¹) and NH₂ (3300–3500 cm⁻¹) groups .

- GC-MS : Use fragmentation patterns (e.g., m/z 177 for deacetylation) to verify structural integrity .

Q. What storage conditions ensure the stability of this compound?

Methodological Answer:

- Store in airtight containers under inert gas (N₂ or Ar) at room temperature to prevent oxidation .

- Avoid exposure to moisture and light, which can degrade the oxazinone ring .

Advanced Research Questions

Q. How can researchers resolve contradictions in biological activity data among benzoxazinone analogs?

Methodological Answer:

- Assay standardization : Ensure consistent in vitro conditions (e.g., pH, temperature) for antifungal or antibacterial tests. For example, discrepancies in MIC values may arise from variations in fungal strain susceptibility .

- Purity validation : Use HPLC (≥95% purity) and elemental analysis to rule out impurities as confounding factors .

- Replicate studies : Perform dose-response curves in triplicate to assess reproducibility .

Q. How do substituents on the benzoxazinone ring influence bioactivity?

Methodological Answer:

- Electron-withdrawing groups (e.g., Cl, Br) at the 6-position enhance antifungal activity by increasing electrophilicity of the carbonyl group, as seen in 6-chloro derivatives (MIC = 8 μg/mL against C. albicans) .

- Amino groups improve solubility but may reduce membrane permeability. Compare logP values (e.g., 6-amino: logP = 1.2 vs. 6-chloro: logP = 2.5) to optimize bioavailability .

Q. What strategies improve crystallinity for X-ray diffraction of benzoxazinone derivatives?

Methodological Answer:

- Slow evaporation : Use solvent mixtures (e.g., CHCl₃/EtOH) to grow single crystals. For 6-chloro derivatives, this yielded a screw-boat conformation with intermolecular N–H···O hydrogen bonds .

- Additives : Introduce trace amounts of ethyl acetate to reduce nucleation rates .

- Data refinement : Resolve low-resolution structures using SHELX or Olex2 software .

Q. How can computational methods guide the design of benzoxazinone derivatives?

Methodological Answer:

Propiedades

IUPAC Name |

6-amino-4H-1,4-benzoxazin-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O2/c9-5-1-2-7-6(3-5)10-8(11)4-12-7/h1-3H,4,9H2,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GEPGYMHEMLZMBC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)NC2=C(O1)C=CC(=C2)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90377091 | |

| Record name | 6-amino-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

164.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89976-75-0 | |

| Record name | 6-amino-2H-1,4-benzoxazin-3(4H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90377091 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-amino-3,4-dihydro-2H-1,4-benzoxazin-3-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.